molecular formula C13H8F2O B1329298 2,2'-Difluorobenzophenone CAS No. 342-23-4

2,2'-Difluorobenzophenone

Cat. No. B1329298
CAS RN: 342-23-4
M. Wt: 218.2 g/mol
InChI Key: GNDHXHLGYBJDRD-UHFFFAOYSA-N
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Description

2,2'-Difluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two fluorine atoms at the 2,2' positions of the biphenyl structure. This compound is of interest due to its potential applications in various fields, including the synthesis of polymers and pharmaceuticals. The presence of fluorine atoms can significantly alter the physical and chemical properties of the compound, making it a valuable target for synthesis and application in material science.

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can be achieved through various methods. One approach involves the use of organolithium chemistry, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone, where 2,6-difluorophenyllithium reacts with 2-sulfobenzoic acid cyclic anhydride in THF at low temperatures to produce the desired compound . Although this method does not directly synthesize 2,2'-difluorob

Scientific Research Applications

Application 1: Synthesis of Poly(Arylene Ether Ketones)

  • Summary of the Application: 2,2’-Difluorobenzophenone is used in the synthesis of poly(arylene ether ketones), a type of high-performance plastic .
  • Methods of Application: The poly(arylene ether ketones) are prepared by the reaction of 2,2’-Difluorobenzophenone with potassium diphenolates of bisphenol A and phenolphthalein in N,N-dimethylacetamide .
  • Results or Outcomes: The study found that the isomerism of difluorobenzophenone influences the efficiency of polycondensation and the properties of the resulting polymers. A high content of an admixture of the 2,2’-isomer in 4,4’-difluorobenzophenone decreases the molecular weight of related poly(arylene ether ketones) and has no substantial effect on their glass transition temperature .

Application 2: Synthesis of Fluorinated Poly(Aryl Ether)

  • Summary of the Application: 2,2’-Difluorobenzophenone is used in the synthesis of a novel fluorinated poly(aryl ether) (FPAE), which has high thermal stability and a low dielectric constant .
  • Methods of Application: The FPAE is prepared by SN2 nucleophilic polycondensation . The resin performed excellent thermal stability and heat resistance, with a 5% mass loss temperature of 514 °C and a glass transition temperature of 260 °C .
  • Results or Outcomes: The FPAE demonstrated a favorable dielectric constant of 2.68 at 1 MHz . It also exhibited high solubility in N,N-dimethyl-formamide, acetone, ethyl acetate, and other solvents . The tensile strength and tensile modulus of FPAE were 67.0 MPa and 2.1 GPa, respectively .

Application 3: Study of Thermal Stability, Water Uptake, and Proton Conductivity of Membranes

  • Summary of the Application: 2,2’-Difluorobenzophenone is used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Application 4: Synthesis of Polyether Ether Ketone (PEEK)

  • Summary of the Application: 2,2’-Difluorobenzophenone is used in the synthesis of Polyether Ether Ketone (PEEK), a high-performance synthetic thermoplastic .
  • Methods of Application: The synthesis of PEEK most commonly involves the reaction of disodium hydroquinone with difluorobenzophenone .
  • Results or Outcomes: PEEK has high thermal stability and low dielectric constant, making it suitable for applications in microelectronic devices and communication technology . It also exhibits excellent solubility, good film formation, and processability .

Safety And Hazards

2,2’-Difluorobenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Relevant Papers A paper titled “Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly (arylene ether ketones)” discusses the influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly (arylene ether ketones) .

properties

IUPAC Name

bis(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHXHLGYBJDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187787
Record name 2,2'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Difluorobenzophenone

CAS RN

342-23-4
Record name Bis(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-difluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 440.4 mg (2.0 mmol) of 2,2′-bisfluorobenzhydrol and 1.04 g (12.0 mmol) of activated manganese oxide was added 10 ml of benzene. The resultant was refluxed for 2 hours. The reaction mixture was cooled to room temperature, and filtrated with celite. The filtrate was concentrated and purified by column chromatography on silica gel (ethyl acetate:hexane=1:5) to give 360 mg (yield: 82%) of the title compound in the form of a yellow solution.
Quantity
440.4 mg
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reactant
Reaction Step One
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1.04 g
Type
catalyst
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10 mL
Type
solvent
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Yield
82%

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-fluorobenzeneboronic acid (280 mg, 2 mmol), Cs2CO3 (1.63 g, 5 mmol) and tetrakis(triphenylphosphine)palladium(0) (40 mg, 0.02 mmol) in toluene (35 ml) under nitrogen was added dropwise 2-fluorobenzoyl chloride (634 mg, 4 mmol). The suspension was heated at 100° C. for 16 h, cooled to RT and partitioned between ethyl acetate and water. The organic layer was washed with aqueous potassium hydrogencarbonate solution, brine, dried over sodium sulfate, filtered and evaporated. Purification by flash chromatography afforded the title compound (210 mg, 46%). Colorless liquid.
Quantity
280 mg
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reactant
Reaction Step One
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1.63 g
Type
reactant
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35 mL
Type
solvent
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40 mg
Type
catalyst
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Quantity
634 mg
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SN Salazkin, VV Shaposhnikova, KI Donetskii… - Russian chemical …, 2001 - Springer
The influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly(arylene ether ketones) was studied. The latter were …
Number of citations: 4 link.springer.com
RA Bunce, MT Grant - Organic Preparations and Procedures …, 2011 - Taylor & Francis
Our recent work has described several approaches to the synthesis of heterocyclic systems using tandem reaction processes terminated by a nucleophilic aromatic substitution (SNAr) …
Number of citations: 4 www.tandfonline.com
T Cohen, RW Berninger, JT Wood - The Journal of Organic …, 1978 - ACS Publications
Aromatic cuprous carboxylates can be prepared in a state suitablefor kinetic and product studies of their decar-boxylations in quinoline and pyridine by reducing the cupric salt with …
Number of citations: 113 pubs.acs.org
DH Lee, HS Park, DW Seo, WG Kim - Materials science forum, 2007 - Trans Tech Publ
Novel bisphenol-based wholly aromatic sulfonated poly(ether sulfone-ketone) copolymer and organic-inorganic composite membranes were prepared for operation 80C in polymer …
Number of citations: 7 www.scientific.net
V Akhmetov, M Feofanov, V Ioutsi… - … A European Journal, 2019 - Wiley Online Library
By exposure of α‐fluorinated benzophenones to McMurry reaction conditions, we have observed the remarkable formation of 9,10‐diphenylanthracene derivatives. This unexpected …
GA McNaughton-Smith, JF Burns… - Journal of medicinal …, 2008 - ACS Publications
Sickle cell disease (SCD) is a hereditary condition characterized by deformation of red blood cells (RBCs). This phenomenon is due to the presence of abnormal hemoglobin that …
Number of citations: 72 pubs.acs.org
B Sket, M Zupan - The Journal of Organic Chemistry, 1978 - ACS Publications
The fluorination of indan with xenon difluoride in the presence of hydrogen fluoride occurred only at the ß posi-tion, while further fluorination resulted in 5, 6-difluoroindan. The …
Number of citations: 14 pubs.acs.org
K Stagel, ÁM Pálvölgyi, C Delmas, M Schnürch… - …, 2023 - Wiley Online Library
We present the use of Pd‐complex‐containing supported ionic liquid phases (SILPs) as a novel approach for continuous‐flow allylic alkylation of N‐nucleophiles. This immobilization …
MLTMB Franco, BJ Herold, JC Evans… - Journal of the Chemical …, 1988 - pubs.rsc.org
Nine new substituted 9-diphenylmethylenefluorenes were synthesized. The reductions of the unsubstituted hydrocarbon and eleven substituted derivatives were studied by cyclic …
Number of citations: 23 pubs.rsc.org
CMM Santos, AMS Silva - Progress in Heterocyclic Chemistry, 2015 - Elsevier
This review highlights work published in the calendar year of 2014 on the O- and S-6-membered heterocyclic ring systems. Novel reaction chemistry, specific reagents, specific reactions…
Number of citations: 5 www.sciencedirect.com

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